REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1.[Br:11]N1C(=O)CCC1=O.ClCCl>O>[Br:11][CH:9]([C:6]1[N:5]=[CH:4][N:3]=[C:2]([Cl:1])[C:7]=1[F:8])[CH3:10]
|
Name
|
|
Quantity
|
38.5 kg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1F)CC
|
Name
|
azoisobutyronitrile
|
Quantity
|
1.92 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
49 kg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
198 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
239 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under nitrogen for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with dichloromethane (120 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a solution of sodium metabisulphite (22.8 kg) in water (239 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure, toluene (240 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=C(C(=NC=N1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.7 kg | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |